molecular formula C6H8Cl2F2N4 B2413410 3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 2230804-27-8

3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Cat. No.: B2413410
CAS No.: 2230804-27-8
M. Wt: 245.05
InChI Key: MRLBIOGGUNCCCJ-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[chloro(difluoro)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2N4.ClH/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5;/h10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLBIOGGUNCCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)Cl)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization (Adapted from CN102796104A)

The Chinese patent CN102796104A outlines a three-step synthesis for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride, which can be adapted for the chlorodifluoromethyl analog:

  • Step 1: Formation of Hydrazine Intermediate

    • Reagents : Ethanol, hydrazine hydrate, 2-chloropyrazine.
    • Conditions : 60–61°C for 15 hours, pH adjustment to 6 with sodium hydroxide.
    • Workup : Extraction with methylene dichloride/isopropanol, purification via methyl tert-butyl ether (MTBE) recrystallization.
    • Yield : 93.3% purity by HPLC.
  • Step 2: Chlorodifluoromethylation

    • Modification : Replace trifluoroacetic anhydride with chlorodifluoroacetyl chloride.
    • Conditions : 0°C to 50°C under nitrogen, with methanesulfonic acid as a catalyst.
    • Key Challenge : Avoiding over-fluorination while ensuring complete substitution.
  • Step 3: Hydrogenation and Salt Formation

    • Reagents : Palladium/carbon, ethanol, hydrogen chloride.
    • Conditions : 23–25°C under 4 bar hydrogen pressure, followed by HCl salt precipitation.
    • Outcome : Expected purity >99% via HPLC with analogous protocols.

Oxadiazole Intermediate Route (WO2004080958A2)

The international patent WO2004080958A2 describes a pathway via 1,3,4-oxadiazole intermediates, which could be modified for chlorodifluoromethyl groups:

  • Step 1: Synthesis of Chlorodifluoroacetyl Hydrazide

    • Reagents : Chlorodifluoroacetic acid, hydrazine hydrate.
    • Conditions : Reflux in ethanol, followed by solvent removal under reduced pressure.
  • Step 2: Cyclization to Oxadiazole

    • Reagents : Phosphorus oxychloride (POCl₃), acetonitrile.
    • Conditions : Reflux for 4 hours, yielding 2-(chlorodifluoromethyl)-1,3,4-oxadiazole.
  • Step 3: Triazolopyrazine Formation

    • Reaction : Condensation with piperazine derivatives under acidic conditions.
    • Purification : Column chromatography (silica gel) with dichloromethane/methanol gradients.

Comparative Analysis of Synthetic Routes

Parameter Hydrazine-Mediated Oxadiazole Route
Starting Materials 2-Chloropyrazine Chlorodifluoroacetic acid
Key Reagents Hydrazine hydrate POCl₃
Reaction Time 15–60 hours 4–6 hours
Yield 15–93% 72–85%
Purity (HPLC) 93.3–99.3% 99.5%
Scalability Industrial feasible Lab-scale optimized

Analytical Characterization

Critical analytical data for validating the target compound include:

  • LCMS : Expected molecular ion peak at m/z 416.1 (M+H⁺).
  • ¹H NMR (400 MHz, CD₃OD) : Key signals at δ 9.54 (d, 1H), 8.83 (d, 1H), 5.32–5.30 (m, 1H).
  • HPLC Retention : ~5.08 minutes on a C18 column with 0.1% TFA/acetonitrile mobile phase.

Challenges and Optimization Strategies

  • Low Yields in Hydrazine Route : The 15% yield reported in PubCompare’s protocol highlights the need for stoichiometric optimization, particularly in cyclization steps.
  • Byproduct Formation : Substituting trifluoroacetic anhydride with chlorodifluoroacetyl chloride may generate HCl gas, necessitating scavengers like triethylamine.
  • Purification : Preparative HPLC with XBridge C18 columns achieves >99% purity but increases costs.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazolo[4,3-a]pyrazine derivatives. The compound has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Mycobacterium smegmatis16

In particular, the presence of electron-withdrawing groups such as chlorodifluoromethyl enhances the compound's interaction with bacterial targets, leading to increased antibacterial efficacy.

Anticancer Properties

The compound has also shown promise in anticancer research. Pyrazole derivatives are known for their ability to inhibit tumor growth in various cancer cell lines. For instance:

  • Case Study : A study evaluated several pyrazole derivatives including this compound against breast and lung cancer cell lines. The results indicated significant cytotoxicity with IC50 values demonstrating effective inhibition of cell proliferation .

Synthesis and Characterization

The synthesis of this compound involves multi-step synthetic pathways that typically include the formation of the triazole ring followed by chlorodifluoromethylation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Future Research Directions

Given its promising biological activities, future research could focus on:

  • Optimization of Structure : Modifying the chemical structure to enhance selectivity and reduce toxicity.
  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile.
  • Combination Therapies : Investigating the effects of combining this compound with other therapeutic agents for enhanced efficacy against resistant strains.

Biological Activity

3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H7ClF2N4
  • Molecular Weight : 192.14 g/mol
  • CAS Number : 762240-92-6
  • Melting Point : 236-246 °C
  • Density : 1.7 g/cm³

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The chlorodifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and biological activity against pathogens.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the activation of intrinsic pathways. The presence of fluorine atoms is known to influence the electronic properties of the compound, which may enhance its interaction with biological targets such as DNA or proteins involved in cell cycle regulation.

The proposed mechanism involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for the survival and proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL.
Study 2Assess anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 20 µM.
Study 3Investigate mechanism of actionDemonstrated ROS generation leading to increased apoptosis rates in treated cells.

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